molecular formula C14H15FN2O B2825624 N-(cyanomethyl)-N-cyclopropyl-3-(4-fluorophenyl)propanamide CAS No. 1252356-11-8

N-(cyanomethyl)-N-cyclopropyl-3-(4-fluorophenyl)propanamide

Cat. No. B2825624
CAS RN: 1252356-11-8
M. Wt: 246.285
InChI Key: RNBJBKXYJRJJJK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would likely show the connectivity of the different groups mentioned in the description. The exact 3D structure would depend on the specific spatial arrangement of these groups, which can’t be determined without experimental data .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, etc., would need to be determined experimentally. Some predictive methods exist, but they may not be very accurate for a specific compound without experimental validation .

Mechanism of Action

The mechanism of action of a compound usually refers to how it interacts with biological systems. Without specific biological data or studies, it’s impossible to determine the mechanism of action for this compound .

Future Directions

Future studies could focus on synthesizing this compound and determining its physical and chemical properties. If it has interesting properties, it could be studied for potential applications in various fields .

properties

IUPAC Name

N-(cyanomethyl)-N-cyclopropyl-3-(4-fluorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O/c15-12-4-1-11(2-5-12)3-8-14(18)17(10-9-16)13-6-7-13/h1-2,4-5,13H,3,6-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNBJBKXYJRJJJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC#N)C(=O)CCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyanomethyl)-N-cyclopropyl-3-(4-fluorophenyl)propanamide

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